molecular formula C7H18N2O2 B3392130 3-[(2-Aminoethyl)(2-hydroxyethyl)amino]propan-1-OL CAS No. 820965-55-7

3-[(2-Aminoethyl)(2-hydroxyethyl)amino]propan-1-OL

Cat. No.: B3392130
CAS No.: 820965-55-7
M. Wt: 162.23 g/mol
InChI Key: CBWWDLVUGQLJRL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-[(2-Aminoethyl)(2-hydroxyethyl)amino]propan-1-OL (CAS 820965-55-7) is a tertiary amino alcohol with a molecular weight of 162.23 g/mol and the molecular formula C7H18N2O2 . This compound features a propan-1-ol backbone substituted with both 2-aminoethyl and 2-hydroxyethyl functional groups on the nitrogen atom, a structure that enables it to participate in diverse chemical reactions and form hydrogen bonds and ionic interactions with biological targets . Its mechanism of action in research applications involves these interactions with various molecular targets and pathways, influencing enzyme and protein activity . In scientific research, this amino alcohol serves as a valuable building block for the synthesis of complex organic molecules . Its biological research applications include the study of enzyme mechanisms and protein interactions, and it has been investigated for its potential therapeutic properties as a precursor for drug synthesis . For example, studies have investigated the role of its derivatives in areas such as tumor hypoxia, where they demonstrated potential in sensitizing tumor cells to treatment by modifying cellular responses . The compound is offered with the exclusive research data and quality required to support rigorous scientific inquiry. ATTENTION: For research use only. Not for human or veterinary use.

Properties

IUPAC Name

3-[2-aminoethyl(2-hydroxyethyl)amino]propan-1-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H18N2O2/c8-2-4-9(5-7-11)3-1-6-10/h10-11H,1-8H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CBWWDLVUGQLJRL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CN(CCN)CCO)CO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H18N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00839418
Record name 3-[(2-Aminoethyl)(2-hydroxyethyl)amino]propan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00839418
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

162.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

820965-55-7
Record name 3-[(2-Aminoethyl)(2-hydroxyethyl)amino]propan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00839418
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(2-Aminoethyl)(2-hydroxyethyl)amino]propan-1-OL typically involves the reaction of 3-chloropropan-1-ol with 2-aminoethanol and 2-hydroxyethylamine. The reaction is carried out under controlled conditions, often in the presence of a base such as sodium hydroxide to facilitate the nucleophilic substitution reaction. The reaction mixture is then purified using standard techniques such as distillation or recrystallization to obtain the desired product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of catalysts and optimized reaction conditions can further improve the scalability of the synthesis. Industrial production methods also focus on minimizing waste and ensuring the purity of the final product .

Chemical Reactions Analysis

Types of Reactions

3-[(2-Aminoethyl)(2-hydroxyethyl)amino]propan-1-OL undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-[(2-Aminoethyl)(2-hydroxyethyl)amino]propan-1-OL has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 3-[(2-Aminoethyl)(2-hydroxyethyl)amino]propan-1-OL involves its interaction with various molecular targets and pathways. The compound can form hydrogen bonds and ionic interactions with proteins and enzymes, influencing their activity and function. The presence of both amino and hydroxyl groups allows it to participate in a wide range of biochemical reactions, making it a valuable tool in research and industrial applications .

Comparison with Similar Compounds

Structural and Molecular Comparisons

The following table summarizes key structural and molecular differences between the target compound and its analogs:

Compound Name Molecular Formula Molecular Weight (g/mol) Substituents/Functional Groups Key Features Reference
3-[(2-Aminoethyl)(2-hydroxyethyl)amino]propan-1-OL Not explicitly provided (inferred: C8H19N2O2) ~175.25 (estimated) -NH(CH2CH2NH2)(CH2CH2OH) Dual amino/hydroxyethyl substitution N/A
3-(Bis(2-hydroxyethyl)amino)propan-1-ol C7H17NO3 163.22 -N(CH2CH2OH)2 Two hydroxyethyl groups
1-Amino-3-[(1,1-dimethylethyl)(phenylmethyl)amino]propan-2-OL C14H24N2O 236.36 -NH2, -N(CH2C6H5)(C(CH3)3) Bulky tert-butyl and benzyl groups
3-[5-Amino-1-(2-hydroxyethyl)-1H-benzoimidazol-2-yl]-propan-1-ol dihydrochloride C12H19Cl2N3O2 308.20 Benzimidazole ring, hydroxyethyl, dihydrochloride salt Heterocyclic structure
3-[(Benzodioxol-5-ylmethyl)amino]propan-1-ol hydrochloride C11H16ClNO3 245.71 Benzodioxolylmethyl group, hydrochloride salt Aromatic substitution, ionic form

Key Observations :

  • The target compound’s dual amino/hydroxyethyl substitution distinguishes it from analogs like 3-(Bis(2-hydroxyethyl)amino)propan-1-ol (two hydroxyethyl groups) or 1-amino-3-(N-benzyl tert-butylamino)-2-propanol (bulky hydrophobic groups) .

Physicochemical Properties

While experimental data for the target compound are unavailable, comparisons with analogs highlight trends:

Hydrogen Bonding and Solubility :
  • 3-(Bis(2-hydroxyethyl)amino)propan-1-ol (LogP = -1.32) exhibits high hydrophilicity due to three hydroxyl groups, suggesting the target compound (with one fewer hydroxyl group) may have a slightly higher LogP (estimated -0.5 to 0.5).
  • The hydrochloride salt in 3-[(Benzodioxol-5-ylmethyl)amino]propan-1-ol hydrochloride enhances water solubility compared to free bases.
Thermal Stability :
  • Bulky substituents (e.g., tert-butyl in ) likely increase thermal stability, whereas the target compound’s smaller substituents may reduce melting/boiling points.

Biological Activity

3-[(2-Aminoethyl)(2-hydroxyethyl)amino]propan-1-OL, also known as AEP, is an organic compound with the molecular formula C7H18N2O2. This compound is characterized by the presence of both amino and hydroxyl functional groups, which significantly contribute to its biological activity. Its versatile nature allows it to interact with various biomolecules, making it a subject of interest in biochemical research and medicinal chemistry.

The compound has a propanol backbone with aminoethyl and hydroxyethyl substituents, enabling it to participate in multiple chemical reactions such as oxidation, reduction, and substitution. Notably, it can form hydrogen bonds and ionic interactions with proteins and enzymes, influencing their functionality.

The biological activity of AEP primarily arises from its ability to interact with enzymes and proteins through:

  • Hydrogen Bonding : Facilitates enzyme-substrate interactions.
  • Ionic Interactions : Enhances binding affinity to negatively charged sites on proteins.
  • Nucleophilic Substitution : Participates in biochemical pathways by modifying other molecules.

Enzyme Interactions

AEP has been shown to affect various enzymatic reactions. It acts as a substrate or modulator in studies involving enzyme kinetics. For instance:

  • Inhibition Studies : AEP has been evaluated for its inhibitory effects on specific enzymes, revealing potential applications in drug design targeting enzyme-related diseases.

Protein Binding

AEP's structure allows it to bind effectively to proteins, which can alter their activity. This property has been explored in the context of:

  • Protein-Ligand Interactions : The compound's binding affinity has implications for drug development, particularly in creating selective modulators for therapeutic targets.

Case Studies

StudyFocusFindings
Hunter et al., 2016Tumor HypoxiaInvestigated the role of AEP derivatives in enhancing the efficacy of chemotherapeutics under hypoxic conditions. Results indicated that AEP compounds could sensitize tumor cells to treatment by modifying cellular responses .
Research on Enzyme KineticsEnzyme InhibitionDemonstrated that AEP can inhibit certain enzymes involved in metabolic pathways, suggesting its potential as a therapeutic agent.
Protein Interaction StudiesBinding AffinityFound that AEP binds selectively to specific protein targets, influencing their biological functions and offering insights into drug design strategies.

Applications in Medicine

The unique properties of AEP make it a valuable candidate in various medical applications:

  • Drug Development : Its ability to modulate enzyme activity positions AEP as a promising lead compound for developing new therapeutics targeting metabolic disorders.
  • Biochemical Research : Utilized as a tool for studying enzyme mechanisms and protein interactions, contributing to the understanding of cellular processes.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 3-[(2-Aminoethyl)(2-hydroxyethyl)amino]propan-1-OL, and how can reaction conditions be optimized for reproducibility?

  • Methodology : Synthesis typically involves multi-step nucleophilic substitutions or reductive amination. For example, analogous amino alcohols (e.g., (1R,2R)-1-Amino-1-[2-(trifluoromethoxy)phenyl]propan-2-OL) are synthesized via sequential alkylation of amines with epoxides or halides under controlled pH and temperature . Optimization includes adjusting stoichiometry, solvent polarity (e.g., ethanol vs. THF), and catalytic systems (e.g., palladium for reductive steps). Purity is validated via HPLC (C18 columns, acetonitrile/water gradients) and NMR (¹H/¹³C for functional group confirmation) .

Q. How is the structural integrity of this compound validated in experimental settings?

  • Methodology : Use tandem techniques:

  • Mass spectrometry (MS) : Confirm molecular weight (e.g., m/z 191.2 for C₈H₂₀N₂O₂) and fragmentation patterns.
  • NMR spectroscopy : Assign peaks for hydroxyethyl (-CH₂OH), aminoethyl (-NH-CH₂-), and propane backbone protons. 2D NMR (COSY, HSQC) resolves stereochemical ambiguities .
  • X-ray crystallography : For crystalline derivatives, determine bond angles and spatial configuration .

Q. What preliminary assays are used to assess the biological activity of amino alcohol derivatives like this compound?

  • Methodology :

  • Enzyme inhibition : Screen against kinases or phosphatases (e.g., alkaline phosphatase) using fluorometric assays (λex/λem = 360/450 nm) .
  • Receptor binding : Radioligand displacement assays (e.g., ³H-labeled agonists) for GPCRs or ion channels .
  • Cytotoxicity : MTT assays on HEK-293 or HepG2 cell lines to rule out nonspecific toxicity .

Advanced Research Questions

Q. How can researchers resolve contradictions in bioactivity data for this compound across different assays?

  • Methodology :

  • Dose-response reevaluation : Test wider concentration ranges (e.g., 1 nM–100 µM) to identify non-linear effects.
  • Assay interference checks : Confirm compound stability in buffer systems (e.g., pH 7.4 PBS vs. cell media) and rule out fluorescence/quenching artifacts .
  • Structural analogs comparison : Compare with derivatives like 2-Amino-3-(3-methylphenoxy)propan-1-ol to isolate functional group contributions .

Q. What strategies improve the metabolic stability of this compound in pharmacokinetic studies?

  • Methodology :

  • Prodrug design : Mask polar groups (e.g., esterification of -OH) to enhance membrane permeability .
  • Cytochrome P450 profiling : Use liver microsomes or recombinant CYP isoforms (e.g., CYP3A4) to identify metabolic hotspots. Deuterium incorporation at labile sites slows degradation .

Q. How does stereochemistry influence the interaction of this compound with biological targets?

  • Methodology :

  • Chiral resolution : Separate enantiomers via chiral HPLC (e.g., Chiralpak AD-H column) or enzymatic kinetic resolution .
  • Docking simulations : Use software like AutoDock Vina to model R/S configurations against target proteins (e.g., β2-adrenergic receptor) .
  • Pharmacophore mapping : Compare binding energies and hydrogen-bonding patterns between stereoisomers .

Q. What advanced techniques quantify trace impurities in this compound batches for regulatory compliance?

  • Methodology :

  • LC-MS/MS : Detect sub-ppm levels of synthetic byproducts (e.g., ethylenediamine derivatives) using MRM transitions .
  • ICP-MS : Screen for heavy metal catalysts (e.g., Pd, Ni) remaining from synthesis .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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3-[(2-Aminoethyl)(2-hydroxyethyl)amino]propan-1-OL
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3-[(2-Aminoethyl)(2-hydroxyethyl)amino]propan-1-OL

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.